Cirsiliol
Overview
Description
Cirsiliol, also known as 3’,4’,5-trihydroxy-6,7-dimethoxyflavone, is a polyphenolic compound belonging to the flavone subclass of flavonoids. It is naturally found in various plants, including Salvia officinalis (sage) and Achillea fragrantissima. This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Cirsiliol, a flavonoid, primarily targets Tyrosine Kinase 2 (TYK2) and AKT protein . TYK2 is a Janus kinase extensively expressed in mammals and is activated by various cytokines . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound binds with TYK2 and inhibits its activity, thereby decreasing dimer formation and nucleus localization of Signal Transducer and Activator of Transcription 3 (STAT3) . It also targets AKT by reducing the phosphorylation of AKT, which further activates the transcriptional activity of Forkhead Box O transcription factor 1 (FOXO1) .
Biochemical Pathways
This compound influences several biochemical pathways. It induces autophagy and mitochondrial apoptosis through the AKT/FOXO1 axis . It also affects the function of osteosarcoma cells by reducing AKT phosphorylation and further promoting FOXO1 expression . Moreover, it has been found to inhibit the activity and expression of Matrix Metalloproteinase-9 (MMP-9), as well as the Phosphatidylinositol-3-Kinase (PI3K) signaling pathway .
Pharmacokinetics
It has been found that this compound can bind with tyk2 and akt proteins, indicating its ability to interact with these targets within the body .
Result of Action
This compound has shown promising results in inhibiting cell growth and inducing apoptosis in various types of cells. For instance, it inhibited cell proliferation and induced apoptosis in both U2OS and U2OS/MTX300 osteosarcoma cells . It also resulted in G2 phase arrest in these cells . Moreover, it has been found to inhibit the growth of esophageal squamous cell carcinoma in vitro and in vivo .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found that this compound and Quercetin inhibit ATP synthesis and decrease the energy balance in Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Resistant Staphylococcus epidermidis (MRSE) strains isolated from patients . This suggests that the bacterial environment can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Cirsiliol interacts with various enzymes and proteins within the cell. It has been found to bind with Tyrosine Kinase 2 (TYK2), inhibiting its activity . This interaction affects the function of other biomolecules, such as Signal Transducer and Activator of Transcription 3 (STAT3), by decreasing its dimer formation and nucleus localization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In non-small cell lung cancer cells, it sensitizes them to radiation therapy . In colon cancer cells, it inhibits cell viability, colony formation, and wound healing abilities . It also disrupts mitochondrial morphology and increases autophagy in these cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It targets AKT, reducing its phosphorylation, which further activates the transcriptional activity of Forkhead Box O transcription factor 1 (FOXO1) . This results in the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to inhibit ATP synthesis and decrease intracellular ATP levels in both Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Resistant Staphylococcus epidermidis (MRSE) strains . This effect was immediate after treatment with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to inhibit ATP synthase, thereby affecting the energy balance in cells . This could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cirsiliol can be synthesized through several synthetic routes. One common method involves the methylation of luteolin, another flavonoid, using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources. The extraction process includes solvent extraction using ethanol or methanol, followed by purification through techniques such as column chromatography and crystallization. The use of β-cyclodextrin complexes has been explored to improve the solubility and bioavailability of this compound .
Chemical Reactions Analysis
Types of Reactions
Cirsiliol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroflavone derivatives.
Substitution: Substitution reactions, such as methylation and acetylation, can modify the hydroxyl groups on the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used for reduction reactions.
Substitution: Methyl iodide and acetic anhydride are commonly used for methylation and acetylation reactions, respectively.
Major Products Formed
The major products formed from these reactions include various methylated, acetylated, and oxidized derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Cirsiliol is often compared with other flavonoids such as:
Luteolin: Both this compound and luteolin exhibit antioxidant and anti-inflammatory properties, but this compound has additional methoxy groups that enhance its biological activity.
Quercetin: Similar to this compound, quercetin inhibits ATP synthesis in bacteria.
Carnosol: Carnosol, another polyphenolic compound, shares antioxidant properties with this compound but differs in its chemical structure and specific biological activities.
This compound’s unique combination of hydroxyl and methoxy groups contributes to its distinct biological activities and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYGBIXGJLUIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187907 | |
Record name | Cirsiliol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34334-69-5 | |
Record name | Cirsiliol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34334-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cirsiliol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034334695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cirsiliol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 34334-69-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIRSILIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W4Y5JK3XE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cirsiliol exert its anti-cancer effects?
A1: this compound has demonstrated anti-cancer effects in various studies, and its mechanisms of action appear to be multifaceted:
- Induction of apoptosis: this compound has been shown to promote apoptosis (programmed cell death) in cancer cells [, ]. This effect is thought to be mediated through the downregulation of the nuclear factor-κB (NF-κB) pathway, a key regulator of cell survival and proliferation [, ].
- Inhibition of epithelial-mesenchymal transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal properties, contributing to cancer cell invasion and metastasis. This compound has been shown to inhibit EMT in melanoma cells [] and non-small cell lung cancer (NSCLC) cells [, ]. This effect is likely related to its ability to modulate the expression of EMT-related proteins, such as E-cadherin, N-cadherin, Snail, and Twist [].
- Suppression of Notch-1 signaling: Notch-1 signaling plays a crucial role in cell fate decisions and has been implicated in radioresistance and EMT in NSCLC. This compound has been shown to inhibit radiation-induced Notch-1 overexpression, potentially sensitizing NSCLC cells to radiotherapy [, ]. This effect is mediated by the upregulation of miR-34a, a tumor-suppressive microRNA that targets Notch-1 expression [].
Q2: Does this compound affect energy production in bacteria?
A2: Yes, research indicates that this compound inhibits ATP synthesis and reduces intracellular ATP levels in methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE) strains []. This effect is attributed to its ability to target the F1Fo-ATP synthase, an enzyme essential for bacterial energy production [].
Q3: What is the molecular formula, weight, and spectroscopic data of this compound?
A3: * Molecular formula: C17H14O7* Molecular weight: 330.29 g/mol* Spectroscopic data: * UV-Vis: Characteristic absorption maxima are observed in the UV-Vis spectrum, providing insights into the electronic transitions within the molecule [, ]. * NMR (1H and 13C): 1H and 13C NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the this compound molecule, allowing for the determination of its structure and conformation [, , , , ]. * Mass Spectrometry (MS): MS techniques, such as LC-MS and LC-MS/MS, are employed to determine the molecular weight, fragmentation pattern, and identify this compound in complex mixtures [, , , ].
Q4: Is there information available regarding this compound's stability under various conditions or its compatibility with different materials?
A4: While the provided research doesn't delve into material compatibility, several studies highlight this compound's presence in various plant extracts, suggesting its stability under certain extraction and processing conditions [, , , , ]. Further research is necessary to comprehensively understand its stability profile and compatibility for specific applications.
Q5: Does this compound exhibit any catalytic activities, and if so, are there specific applications associated with these properties?
A5: The provided research focuses primarily on this compound's biological activities and doesn't explicitly describe any inherent catalytic properties. Further investigation is needed to explore this aspect of the compound.
Q6: Have computational methods been employed to study this compound and its interactions with biological targets?
A6: Yes, computational chemistry approaches have been utilized to investigate this compound's potential as an anti-cancer and anti-viral agent:
- Molecular Docking: Molecular docking studies have been performed to predict the binding affinities and interactions of this compound with target proteins, such as the Zika virus NS2B-NS3 protease [] and the human peroxiredoxin 5 receptor []. These studies provide insights into the potential molecular mechanisms underlying this compound's biological activities.
- Molecular Dynamics (MD) Simulations: MD simulations have been used to assess the stability of this compound-protein complexes over time, providing valuable information about the dynamics of these interactions [, ].
- QSAR (Quantitative Structure-Activity Relationship) Models: QSAR studies have been conducted to correlate the structure of this compound and its analogs with their biological activities, aiming to identify structural features crucial for activity and potency [, ].
Q7: How do structural modifications of this compound affect its biological activities?
A7: While specific SAR studies on this compound are limited within the provided research, several studies suggest the importance of specific structural features for its activity:
- Methoxylation pattern: The presence and position of methoxy groups on the flavone skeleton appear to influence this compound's antiproliferative activity [].
- Hydroxyl groups: The number and position of hydroxyl groups on the flavone core also seem to play a role in its biological activities, particularly its antioxidant capacity [, , ].
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